2-(2-Chlorophenyl)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H11Cl |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)naphthalene |
InChI |
InChI=1S/C16H11Cl/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
InChI Key |
WFCZVVOHARVFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Reactivity and Applications
Applications in Materials Science
The structural characteristics of 2-(2-Chlorophenyl)naphthalene make it a candidate for applications in materials science. Aromatic hydrocarbons, particularly those with extended π-systems like naphthalene (B1677914), are often investigated for their optical and electronic properties. The introduction of a chlorophenyl group can modify these properties. Derivatives of chlorophenyl-substituted naphthalenes are explored for use in creating advanced materials, potentially for applications in electronics or as components in polymers. ontosight.aiontosight.aievitachem.com The rigid, planar structure of the naphthalene core combined with the twisted conformation introduced by the phenyl substituent can lead to materials with unique photophysical behaviors.
Role as a Chemical Intermediate
Given its structure, this compound can serve as a valuable chemical intermediate in the synthesis of more complex molecules. It provides a scaffold that can be further functionalized on either the naphthalene or the chlorophenyl ring. For instance, the chlorine atom could be replaced through advanced cross-coupling reactions to introduce other functional groups. This makes it a building block for creating a diverse range of compounds for research in medicinal chemistry and materials science. kajay-remedies.com Related chlorophenyl naphthalene compounds are used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. cymitquimica.comsynhet.com
Computational and Theoretical Investigations of 2 2 Chlorophenyl Naphthalene and Its Analogs
Quantum Chemical Studies
Quantum chemical studies, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These studies allow for the detailed exploration of a molecule's electronic landscape, providing a foundation for understanding its physical and chemical characteristics.
Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. acs.org This approach has been widely applied to study a variety of organic molecules, including naphthalene (B1677914) derivatives and related aromatic compounds. acs.orgeurjchem.comresearchgate.netresearchgate.netekb.egresearchgate.net Calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to ensure accurate results. acs.orgdoi.org
The first step in most computational studies is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 2-(2-chlorophenyl)naphthalene, a key structural feature is the dihedral angle between the naphthalene and the 2-chlorophenyl rings. This angle is influenced by the steric hindrance between the hydrogen atom on the naphthalene ring and the chlorine atom on the phenyl ring.
Computational studies on similar bicyclic aromatic compounds, such as 1-[N-(2-bromophenyl)]naphthaldimine, have shown that the non-planar conformation is the most stable. science.gov The twisting of the two ring systems is a result of minimizing the repulsive forces between adjacent atoms. science.gov For this compound, the optimized geometry would likely exhibit a significant twist between the two aromatic rings to alleviate steric strain. The bond lengths and angles within the naphthalene and chlorophenyl moieties are generally expected to be in good agreement with standard values for aromatic systems, with minor deviations caused by the substitution and steric effects. researchgate.net The rotation around the single bond connecting the two rings is a key conformational process. eurjchem.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net
In this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring system, while the LUMO may have significant contributions from both the naphthalene and the chlorophenyl rings. The presence of the chlorine atom, an electron-withdrawing group, can influence the energies of these orbitals. DFT calculations provide quantitative values for these energies, which are essential for predicting the molecule's behavior in chemical reactions and its electronic absorption properties. researchgate.netsamipubco.comchalcogen.rochemrevlett.com
Table 1: Representative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. dntb.gov.ua It provides a localized picture of the electron density, which is more aligned with the chemist's Lewis structure concept of bonds and lone pairs. researchgate.net NBO analysis can reveal important information about charge transfer, hyperconjugation, and delocalization of electron density within the molecule. researchgate.net
For this compound, NBO analysis would likely show strong π-π* interactions within the naphthalene and phenyl rings, indicative of aromaticity. It would also elucidate the nature of the C-Cl bond and the interactions between the lone pairs on the chlorine atom with the adjacent aromatic system. The analysis of donor-acceptor interactions can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, providing a deeper understanding of the molecule's electronic structure and stability. researchgate.netdntb.gov.uaresearchgate.net
Table 2: Representative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| π(C1-C2) | π(C3-C4) | 20.5 |
| LP(1) Cl | σ(C-C)phenyl | 1.8 |
E(2) represents the stabilization energy of the donor-acceptor interaction.
Reactivity descriptors derived from DFT calculations are invaluable for predicting the reactive sites of a molecule. semanticscholar.org The Fukui function, for instance, indicates the change in electron density at a particular point when an electron is added to or removed from the system. nih.gov It helps to identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. eurjchem.comnih.gov
The Molecular Electrostatic Potential (MEP) map is another powerful tool that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netaps.org The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the naphthalene ring and the chlorine atom, while the hydrogen atoms would exhibit a positive potential. researchgate.netacs.org
Weak intermolecular and intramolecular interactions, such as van der Waals forces and hydrogen bonds, play a crucial role in determining the structure and properties of molecules. The Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize these non-covalent interactions based on the electron density and its gradient. tandfonline.comresearchgate.nettandfonline.com
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method used to predict the electronic absorption spectra of molecules. arxiv.org It offers a favorable balance between accuracy and computational cost, making it suitable for high-throughput screening of chemical compounds. arxiv.orgaps.org The theory calculates the electronic excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net
For aromatic systems like this compound, TD-DFT calculations are typically performed on a geometry optimized by a ground-state DFT method. researchgate.net Functionals such as B3LYP and CAM-B3LYP are commonly employed to simulate UV-vis spectra. researchgate.netresearchgate.netbohrium.com The calculations yield vertical excitation energies, which represent the energy difference between the ground state and an excited state without any change in the nuclear geometry. bohrium.com Analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the excitations, for instance, identifying them as π→π* or charge-transfer transitions. analis.com.my
While TD-DFT is a powerful predictive tool, its accuracy can be influenced by the choice of the exchange-correlation functional and basis set. researchgate.net For some classes of molecules, standard functionals may systematically overestimate excitation energies, an issue that can be addressed with newer, specifically tuned functionals or by applying machine learning models trained on higher-accuracy reference data to correct the TD-DFT results. arxiv.orgresearchgate.net
Below is a representative data table illustrating the type of output generated from a TD-DFT calculation for a naphthalene derivative, showing the predicted absorption wavelength (λ), excitation energy, oscillator strength (f), and the major orbital contributions for the most significant electronic transitions.
| Transition | Calculated λ (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 310 | 4.00 | 0.15 | HOMO → LUMO (95%) |
| S0 → S2 | 285 | 4.35 | 0.45 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 250 | 4.96 | 0.80 | HOMO → LUMO+1 (92%) |
Molecular Modeling and Simulation
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical phenomenon that affects the chemical reactivity and physical properties of a molecule. wuxiapptec.com While this compound itself is not prototropically tautomeric, computational methods are essential for studying this equilibrium in its functionalized analogs, such as those containing hydroxyl, amino, or imine groups. acs.orgnih.gov
Density Functional Theory (DFT) calculations are widely used to investigate tautomeric equilibria. nih.govorientjchem.org The process involves optimizing the geometry of each potential tautomer and calculating their relative electronic energies. orientjchem.org The tautomer with the lower energy is predicted to be the more stable form. acs.org The energy difference between the tautomers allows for the calculation of the equilibrium constant (KT). acs.orgmdpi.com
For example, a computational study on (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, an analog containing an imine group, used DFT calculations to compare the stability of its enol and keto forms. acs.org The results revealed that the enol form is more stable than the keto form, and the tautomeric equilibrium constant was computed to be 3.85 × 10–4 at 298.15 K. acs.org Similarly, studies on 4-(phenylamino)naphthalene-1,2-diones have shown that while the hydroxylquinoneimine tautomer is more stable in the gas phase, the aminequinone form is favored in aqueous solutions, highlighting the significant influence of the solvent environment on the equilibrium position. nih.gov These solvent effects can be modeled computationally using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.netdiva-portal.org
The following table presents typical computational data for a tautomeric equilibrium study of an analog.
| Tautomeric Form | Relative Energy (kcal/mol) | Equilibrium Population (%) (in gas phase) |
|---|---|---|
| Enol-Imine | 0.00 | 99.96 |
| Keto-Amine | 4.95 | 0.04 |
Computational chemistry allows for the accurate prediction of thermodynamic properties, such as the standard Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°). nist.govnih.gov These values are crucial for understanding the stability of a compound and the spontaneity of its formation reactions. youtube.com
The Gibbs free energy of formation is typically calculated using the equation: ΔG°f = ΔH°f - TΔS°, where T is the temperature. nih.gov The standard enthalpy of formation can be estimated through high-level ab initio quantum chemical calculations, while the standard entropy is determined from calculated vibrational frequencies and molecular rotational and translational constants using statistical thermodynamics. acs.orgnih.gov
For complex organic molecules, these calculations provide essential data where experimental values are unavailable. nist.gov A computational study of the Schiff base analog, (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, determined its Gibbs free energy of formation from its constituent monomers to be -824.841 kJ/mol at 298.15 K, indicating that its formation is a spontaneous process at room temperature. acs.org Similar computational approaches have been applied to entire classes of compounds, such as halogenated benzenes and phenols, to create comprehensive thermodynamic databases. nih.gov These databases are invaluable for predicting the environmental fate and degradation pathways of aromatic compounds. nih.gov
The table below shows an example of calculated thermodynamic data for the formation of an analog compound at standard temperature.
| Thermodynamic Property | Calculated Value (at 298.15 K) | Unit |
|---|---|---|
| ΔH°f (Standard Enthalpy of Formation) | -675.5 | kJ/mol |
| ΔS° (Standard Entropy of Reaction) | -499.2 | J/(mol·K) |
| ΔG°f (Standard Gibbs Free Energy of Formation) | -824.8 | kJ/mol |
In addition to electronic spectra, computational methods can accurately predict other key spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. thermofisher.com These predictions are vital for structure elucidation and for interpreting experimental results. q-chem.comresearchgate.net
Infrared (IR) Spectra: DFT calculations are used to compute the harmonic vibrational frequencies of a molecule. jocpr.com The results provide a predicted IR spectrum, showing the frequencies and intensities of the fundamental vibrational modes. q-chem.com These calculated frequencies often have a systematic error compared to experimental data, which can be corrected using empirical scaling factors to achieve good agreement. researchgate.net The analysis of the eigenvectors corresponding to each frequency allows for the assignment of specific bands to particular molecular motions, such as C-H stretching, C=C ring vibrations, or C-Cl stretching. q-chem.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: The prediction of NMR spectra is typically achieved using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. q-chem.com By subtracting the calculated shielding of a nucleus from the shielding of a reference compound (like tetramethylsilane, TMS), one can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. q-chem.comnih.gov These theoretical chemical shifts are generally in good agreement with experimental values and are invaluable for assigning signals in complex spectra. researchgate.net
The following table demonstrates a typical comparison between experimental and computationally predicted spectroscopic data for an analog.
| Spectroscopic Parameter | Description | Experimental Value | Calculated Value |
|---|---|---|---|
| IR Frequency (cm-1) | Aromatic C-Cl Stretch | ~750 | ~755 (scaled) |
| ¹³C NMR Shift (ppm) | Carbon bearing Chlorine | ~134.0 | ~134.5 |
| ¹H NMR Shift (ppm) | Proton ortho to Chlorine | ~7.45 | ~7.48 |
Organic molecules with extended π-conjugated systems, such as naphthalene derivatives, are of significant interest for their potential applications in non-linear optics (NLO). analis.com.myipme.ru NLO materials can alter the properties of light and are used in technologies like optical switching and frequency conversion. diva-portal.orgnih.gov Computational chemistry plays a crucial role in the rational design of new NLO materials by predicting their properties before synthesis. ipme.ru
The key NLO properties at the molecular level are the static polarizability (α) and the first-order hyperpolarizability (β). analis.com.my These properties describe how the electron cloud of a molecule is distorted by an external electric field. Large hyperpolarizability values are often associated with molecules that have strong intramolecular charge transfer, typically found in systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge (D-π-A systems). analis.com.my
DFT calculations, often using hybrid functionals like B3LYP and extended basis sets such as 6-311++G(2d,p), are the standard method for computing α and β values. analis.com.myipme.ru The calculations can predict the dipole moment (μ), the average polarizability (<α>), and the total first hyperpolarizability (βtot). analis.com.my Studies on naphthalene-based chalcones and other derivatives show that theoretical predictions can effectively identify candidates with high NLO activity. analis.com.my For instance, a small HOMO-LUMO energy gap, which indicates facile electronic excitation, often correlates with a large hyperpolarizability value. analis.com.my
A representative table of calculated NLO properties for a naphthalene-based analog is shown below.
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 5.85 | Debye |
| Isotropic Polarizability (<α>) | 57.52 × 10-24 | esu |
| Anisotropy of Polarizability (Δα) | 86.81 × 10-24 | esu |
| First Hyperpolarizability (βtot) | 420.51 × 10-30 | esu |
Electrophilic Aromatic Substitution Reactions on Naphthalene and Chlorophenyl Moieties
Electrophilic aromatic substitution (EAS) on the this compound scaffold predominantly occurs on the more activated naphthalene ring system. The naphthalene core is significantly more reactive than benzene (B151609) towards electrophiles. wordpress.comscribd.com The position of substitution is directed by the existing 2-phenyl substituent and the inherent reactivity of the naphthalene α- and β-positions.
Generally, electrophilic attack on naphthalene favors the α-position (C1) over the β-position (C2) because the corresponding carbocation intermediate (a σ-complex or arenium ion) is better stabilized by resonance. wordpress.comdalalinstitute.com In the case of α-attack, two resonance structures can be drawn that preserve a complete aromatic benzene ring, whereas only one such structure is possible for β-attack. wordpress.com
For 2-substituted naphthalenes, the incoming electrophile is directed to other positions on the naphthalene ring. In the case of the analogous 2-phenylnaphthalene (B165426), nitration has been shown to yield 1-nitro-2-phenylnaphthalene, demonstrating a preference for the α-position adjacent to the point of substitution, despite potential steric hindrance. rsc.org Sulfonation of 2-phenylnaphthalene with sulfur trioxide, however, initially yields the 8-sulfonic acid derivative, indicating that under different conditions, substitution can be directed to the other ring of the naphthalene system. researchgate.net
Electrophilic substitution on the chlorophenyl ring is less favorable. The chlorine atom is an ortho-, para-directing group but is deactivating due to its inductive electron withdrawal. ncrdsip.com Furthermore, the bulky 2-naphthyl substituent provides significant steric hindrance at the ortho-position (C3' of the chlorophenyl ring), making attacks at the other available positions (para to the chlorine) more likely, albeit slow.
Table 1: Examples of Electrophilic Aromatic Substitution on 2-Phenylnaphthalene Analogues
| Reaction | Reagents | Major Product | Position of Substitution | Reference |
|---|---|---|---|---|
| Nitration | Not Specified | 1-Nitro-2-phenylnaphthalene | C1 (Naphthalene Ring) | rsc.org |
| Sulfonation | SO₃ in dichloromethane | 2-Phenylnaphthalene-8-sulfonic acid | C8 (Naphthalene Ring) | researchgate.net |
Nucleophilic Substitution Reactions
The most probable site for nucleophilic substitution on this compound is the displacement of the chlorine atom from the phenyl ring via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This reaction pathway typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. ncrdsip.comlibretexts.org
In this compound, the naphthyl group is ortho to the chlorine atom. While the naphthalene system is generally considered electron-rich, its ability to stabilize the anionic Meisenheimer complex is a critical factor. The SNAr mechanism proceeds in two steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the phenyl ring and forming a resonance-stabilized carbanion. libretexts.org
Loss of the leaving group: The aromaticity is restored by the elimination of the chloride ion, resulting in the substituted product. libretexts.org
While specific studies on SNAr reactions for this compound are not prevalent, research on related chloroarenes demonstrates the feasibility of this reaction. For instance, chloroarenes bearing electron-withdrawing groups undergo nucleophilic substitution with various nucleophiles like amines. nih.gov The reaction of 2,3-dichloro-1,4-naphthoquinone with amines, for example, proceeds via nucleophilic substitution of one of the chlorine atoms. sci-hub.sesciforum.net The success of such a reaction with this compound would depend heavily on the strength of the nucleophile and the reaction conditions employed, such as high temperature and pressure or the use of a catalyst.
Oxidation and Reduction Pathways
The naphthalene core of this compound is susceptible to oxidation, typically yielding quinone derivatives. The oxidation of the related 2-phenylnaphthalene with chromic acid produces 2-phenyl-1,4-naphthaquinone. rsc.orgdatapdf.com This suggests a parallel pathway for this compound to be oxidized to this compound-1,4-dione. Such quinones are valuable intermediates in organic synthesis. For example, related 2-chloro-naphthalene-1,4-diones are used in coupling reactions to synthesize more complex structures. medjpps.com The oxidation of phenols to ortho-quinones is a well-established transformation, often using reagents like o-iodoxybenzoic acid (IBX), though this requires an activating hydroxyl group on the ring. nih.gov
Reduction of the arylnaphthalene system can also be achieved, with the regioselectivity depending on the specific reagents and substituents present. The Birch reduction (using sodium in liquid ammonia/ethanol) of 2-methoxynaphthalenes is a classic method to produce 2-tetralones after hydrolysis. thieme-connect.com Studies on 1-arylnaphthalenes have shown that Na/EtOH reduction can selectively reduce either the substituted or unsubstituted ring of the naphthalene moiety. thieme-connect.com The presence and position of substituents on the aryl group can influence the outcome; for example, bulky ortho-substituents on the phenyl ring were found to favor reduction of the naphthalene B-ring (the ring not attached to the aryl group). thieme-connect.com This suggests that the 2-chlorophenyl substituent would play a significant role in directing the reduction of the naphthalene core.
Table 2: Potential Redox Reactions for this compound Based on Analogues
| Reaction Type | Reagent/Conditions | Potential Product | Reference (Analogue) |
|---|---|---|---|
| Oxidation | Chromic acid | This compound-1,4-dione | rsc.orgdatapdf.com |
| Reduction | Na / EtOH | Chlorophenyl-tetralone or Chlorophenyl-tetrahydronaphthalene derivatives | thieme-connect.com |
Directed Functionalization and Derivatization Strategies
Modern synthetic methods allow for the precise functionalization of aromatic compounds like this compound, often overcoming the inherent reactivity patterns. Directed C–H functionalization is a powerful strategy that uses a directing group to guide a transition-metal catalyst to a specific C–H bond, enabling the formation of new C–C, C–N, or C–O bonds. sigmaaldrich.com
Catalysts based on rhodium and ruthenium are commonly employed for such transformations. rsc.orgnih.gov For instance, ruthenium-catalyzed three-component reactions can install different groups at remote positions of a naphthalene ring. rsc.org While not specifically demonstrated on this compound, these methodologies offer a potential route for its selective derivatization. For example, the synthesis of 4,5-dichloro-2-methyl-1-(2-chlorophenyl)naphthalene demonstrates that further functional groups can be introduced onto the molecular scaffold. nih.gov
Derivatization can also be achieved through coupling reactions. The chlorine atom on the phenyl ring could potentially participate in cross-coupling reactions, although the C-Cl bond is generally less reactive than C-Br or C-I bonds. Furthermore, the naphthalene moiety itself can be a substrate for derivatization, as seen in the synthesis of complex bioactive molecules where a naphthalene unit is a core component. plos.org
Ring-Opening and Rearrangement Reactions
Aryl-naphthalenes can undergo acid-catalyzed rearrangement reactions. It has been demonstrated that under superacidic conditions (e.g., trifluoromethanesulfonic acid, TfOH), 1-phenylnaphthalene (B165152) isomerizes to the more thermodynamically stable 2-phenylnaphthalene. nih.govfigshare.comacs.org At equilibrium, the ratio of 1-phenylnaphthalene to 2-phenylnaphthalene is approximately 5:95. nih.govfigshare.com This indicates that this compound is the more stable isomer compared to 1-(2-chlorophenyl)naphthalene (B11868829) and that rearrangement from the 1-substituted isomer is a feasible transformation. The mechanism is believed to involve protonation at the ipso-carbon (the carbon bearing the aryl substituent) to form an arenium ion, which allows for the aryl group migration. nih.govfigshare.com
Ring-opening reactions are not characteristic of the stable this compound structure itself. Such reactions typically require the presence of a strained ring, such as an epoxide or cyclopropane, fused to or attached to the aromatic system. For example, chalcone (B49325) epoxides can undergo ring-opening to act as alkylating agents in Friedel-Crafts type reactions. academicjournals.org Similarly, the synthesis of arylnaphthalene lactones can involve intramolecular Diels-Alder reactions followed by subsequent transformations, but these start from precursors that are very different from this compound. nih.gov
Table of Compounds
Photochemistry and Photophysical Studies
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a critical process in the excited-state chemistry of many aromatic molecules. It involves the transfer of an electron from a photoexcited donor to an acceptor, or vice versa, leading to the formation of a radical ion pair. In the context of 2-(2-Chlorophenyl)naphthalene, both the naphthalene (B1677914) and the chlorophenyl moieties can participate in such electron transfer events.
The mechanism of PET in systems like this compound is governed by the electronic properties of both the naphthalene and the chlorophenyl groups in their ground and excited states. The naphthalene moiety can act as a photosensitizer, absorbing light and reaching an excited state. From this excited state, it can either donate an electron to a suitable acceptor or accept an electron from a donor.
The presence of the chlorine atom on the phenyl ring introduces an electron-withdrawing character, which can influence the electron transfer process. Theoretical studies on related naphthalene-diimide systems have shown that the arrangement of donor and acceptor moieties significantly impacts the rates of electron transfer and intersystem crossing. acs.org In the case of this compound, intramolecular PET could occur, where the excited naphthalene moiety transfers an electron to the chlorophenyl group, or an intermolecular process may take place with other molecules in the surrounding medium. The efficiency of these processes would be highly dependent on the solvent polarity and the presence of electron donors or acceptors.
Fluorescence quenching studies provide valuable insights into PET processes. The fluorescence of the naphthalene moiety in this compound can be quenched by various molecules through electron transfer. For instance, studies on naphthalene derivatives have shown that their fluorescence is efficiently quenched by electron-donating or electron-accepting molecules. This quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching, where a non-fluorescent complex is formed in the ground state. researchgate.net
In a naphthalene-chlorophenyl system, the chlorophenyl group itself might act as an intramolecular quencher, though the efficiency would depend on the electronic coupling between the two rings. Furthermore, external quenchers can interact with the excited this compound. The rate of quenching is often diffusion-controlled and is influenced by the redox potentials of the excited molecule and the quencher. Sensitization, the process where an excited molecule transfers its energy to another, is also a possible deactivation pathway, potentially leading to photochemical reactions of the acceptor molecule.
Photoreactions and Photochromism
UV-Induced Photochemical Transformations
Upon exposure to ultraviolet (UV) radiation, this compound is expected to undergo various photochemical transformations. A primary reaction pathway for chlorinated aromatic hydrocarbons is the homolytic cleavage of the carbon-chlorine (C-Cl) bond. acs.org This process generates a highly reactive aryl radical and a chlorine radical. The subsequent reactions of these radicals can lead to a variety of photoproducts.
Studies on monochlorinated naphthalenes have shown that UV irradiation in solution can lead to dechlorination, resulting in the formation of naphthalene. acs.org Additionally, reactions with solvent molecules or other species present in the medium can occur. For example, in the presence of a hydrogen-donating solvent, the aryl radical can abstract a hydrogen atom to form 2-phenylnaphthalene (B165426). In aqueous environments, hydroxylated derivatives are common photoproducts. The photolysis rates of chlorinated polycyclic aromatic hydrocarbons (ClPAHs) have been found to vary significantly depending on the parent PAH structure. nih.gov
Table 1: Potential UV-Induced Phototransformation Products of this compound
| Precursor | Potential Photoproducts | Reaction Type |
| This compound | 2-Phenylnaphthalene | Reductive Dechlorination |
| This compound | Hydroxylated derivatives | Hydroxylation |
| This compound | Naphthalene | C-C bond cleavage |
This table is illustrative and based on the known photochemistry of related compounds.
Excited State Dynamics and Relaxation Pathways
The excited-state dynamics of this compound involve a series of rapid processes that occur following the absorption of a photon. Upon excitation to a singlet excited state (S₁), the molecule can relax back to the ground state (S₀) through several pathways:
Fluorescence: Radiative decay from S₁ to S₀, emitting a photon.
Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same spin multiplicity.
Intersystem Crossing (ISC): A non-radiative transition to a triplet excited state (T₁).
For many naphthalene derivatives, intersystem crossing to the triplet manifold is a significant deactivation pathway. nih.gov The rate of ISC is influenced by factors such as the energy gap between the singlet and triplet states and spin-orbit coupling. The presence of the heavy chlorine atom in this compound is expected to enhance spin-orbit coupling, thereby potentially increasing the rate of ISC compared to unsubstituted naphthalene.
Transient absorption spectroscopy is a key technique for studying these ultrafast processes. Studies on nitro-naphthalene derivatives have revealed sub-200-femtosecond lifetimes for the initial Franck-Condon singlet state, which can decay via multiple channels, including intersystem crossing to a triplet state. nih.gov The triplet state of naphthalene derivatives can be long-lived and is often involved in subsequent photochemical reactions. rsc.org
Table 2: Potential Excited State Relaxation Pathways and Timescales for Naphthalene Derivatives
| Process | Description | Typical Timescale |
| Absorption | Excitation to a singlet excited state | Femtoseconds (fs) |
| Internal Conversion | Non-radiative decay between singlet states | fs to Picoseconds (ps) |
| Intersystem Crossing | Transition from a singlet to a triplet state | fs to Nanoseconds (ns) |
| Fluorescence | Radiative decay from the lowest singlet state | Nanoseconds (ns) |
| Phosphorescence | Radiative decay from the lowest triplet state | Microseconds (µs) to Seconds (s) |
These timescales are general for aromatic hydrocarbons and can vary for specific derivatives.
Phototransformation in Various Media (e.g., Air, Water, Soil)
The environmental fate of this compound is significantly influenced by its phototransformation in different media. As a chlorinated polycyclic aromatic hydrocarbon (ClPAH), it is expected to persist in the environment and undergo photochemical degradation. wikipedia.org
Air: In the atmosphere, this compound is likely to be adsorbed onto particulate matter. On these surfaces, it can undergo direct photolysis by sunlight. The presence of atmospheric oxidants such as hydroxyl radicals (•OH) can also contribute to its degradation. The atmospheric half-life of chlorinated naphthalenes can be on the order of days. inchem.org
Water: In aqueous environments, the phototransformation of chlorinated naphthalenes is influenced by factors such as pH, dissolved organic matter, and the presence of nitrate (B79036) and nitrite ions, which can generate hydroxyl radicals upon irradiation. researchgate.net Photodegradation in water can lead to the formation of hydroxylated and dechlorinated products. The solubility of polychlorinated naphthalenes in water is generally low and decreases with increasing chlorination. researchgate.net
Soil: On soil surfaces, photodegradation is a key abiotic degradation process. semanticscholar.org The rate and products of phototransformation in soil are affected by the soil composition, moisture content, and the intensity of solar radiation. The strong sorption of hydrophobic compounds like this compound to soil particles can affect their bioavailability and susceptibility to photodegradation.
The environmental photochemistry of ClPAHs is complex, with both direct photolysis and indirect photo-oxidation processes playing a role in their transformation and ultimate fate in the environment. semanticscholar.org
Catalytic Applications and Ligand Design
2-(2-Chlorophenyl)naphthalene and its Derivatives as Ligands in Transition Metal Catalysis
No studies have been found that describe the synthesis of this compound-based ligands and their application in transition metal-catalyzed reactions. There is no data on their coordination chemistry with metals such as palladium, rhodium, ruthenium, or others commonly used in cross-coupling, hydrogenation, or other catalytic transformations.
Role in Organocatalysis
The use of this compound or its derivatives as organocatalysts has not been reported. Organocatalysis typically employs small, chiral organic molecules to catalyze reactions, and there is no indication that this particular compound has been explored for such purposes.
Integration into Heterogeneous and Nanomaterial-Based Catalysts
There is no available information on the integration of this compound into heterogeneous catalytic systems, such as polymers, metal-organic frameworks (MOFs), or onto the surface of nanomaterials.
Influence of Structure on Catalytic Activity, Selectivity, and Turnover Frequencies
As there are no reported catalytic applications, no structure-activity relationship studies have been conducted. Therefore, there is no data on how the structural features of this compound might influence catalytic performance.
Supramolecular Chemistry and Self Assembly
Crystal Engineering and Solid-State Supramolecular Architectures
Crystal engineering involves the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. A crystal structure analysis of 2-(2-Chlorophenyl)naphthalene would be the primary method to elucidate its solid-state architecture. However, no published crystal structure for this specific compound could be located. A hypothetical analysis would involve the search for the following interactions.
Solution-Phase Supramolecular Assemblies
In solution, molecules can form discrete aggregates or dynamic polymeric structures. For naphthalene-based systems, self-assembly is often driven by solvophobic effects and π-π stacking. nih.govnih.gov Studies on the solution-phase behavior of this compound, for instance using techniques like NMR spectroscopy or dynamic light scattering, have not been reported. Such studies would be necessary to determine if it forms dimers or larger oligomers in various solvents and to quantify the thermodynamics of association.
Supramolecular Photochemistry (e.g., Photocycloaddition in Confined Media)
Supramolecular photochemistry examines how molecular assembly influences photochemical reactions. A classic example for aromatic systems is the [2+2] photocycloaddition, where two double bonds react upon irradiation with UV light to form a cyclobutane (B1203170) ring. rsc.orgresearchgate.net The efficiency and stereochemical outcome of such reactions are highly dependent on the pre-organization of the reactants within an assembly. Research on the photochemical behavior of this compound, whether in the solid state or in a confined supramolecular host, has not been found in the literature.
Self-Assembly into Ordered Structures
The self-assembly of functional molecules into well-defined nanostructures (e.g., fibers, ribbons, vesicles) is a key area of materials science. While numerous examples exist for derivatives of naphthalene (B1677914), such as naphthalene-diimides or peptide conjugates, nih.govresearchgate.net there is no available research describing the self-assembly of the simpler this compound into any specific ordered morphologies.
Structure Property Relationships Non Biological Contexts
Influence of Chlorophenyl Substitution Pattern on Electronic Properties
In the specific case of the ortho substitution pattern, steric hindrance between the chlorine atom and the naphthalene (B1677914) ring system can force the phenyl ring to twist out of the plane of the naphthalene moiety. This twisting can disrupt π-conjugation between the two aromatic systems, which in turn affects the molecule's electronic and optical properties. researchgate.net The substitution pattern is crucial in tuning the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Generally, electron-withdrawing groups can alter the oxidation and reduction potentials of aromatic systems. core.ac.uk
Impact of Naphthalene Substitution on Molecular Geometry and Reactivity
The substitution on the naphthalene core is a critical determinant of the molecule's geometry and chemical reactivity. Electrophilic substitution reactions on unsubstituted naphthalene preferentially occur at the 1-position (alpha) rather than the 2-position (beta). libretexts.orgyoutube.com This preference is attributed to the greater stability of the carbocation intermediate formed during alpha-substitution, which can be stabilized by resonance structures that keep one of the aromatic rings intact. libretexts.orgyoutube.com
The presence of the 2-chlorophenyl group at the 2-position of the naphthalene ring deactivates the ring towards further electrophilic attack, yet it also directs incoming electrophiles to specific positions. The reactivity of polynuclear aromatic hydrocarbons like naphthalene is generally higher than that of benzene (B151609) in both substitution and addition reactions. libretexts.org The specific geometry, including the dihedral angle between the phenyl and naphthalene rings, is influenced by the steric interactions involving the ortho-chlorine atom. This can lead to a non-planar conformation, which has significant implications for the molecule's packing in the solid state and its photophysical properties. rsc.org
Correlation of Molecular Structure with Advanced Spectroscopic Signatures
The molecular structure of 2-(2-Chlorophenyl)naphthalene can be unequivocally correlated with its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the naphthalene and the chlorophenyl rings. Due to the complex coupling patterns and the overlap of aromatic signals, the spectrum would likely require advanced 2D NMR techniques like COSY for full assignment. mdpi.com The protons on the naphthalene ring closer to the phenyl substituent would experience different shielding effects compared to those further away.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. mdpi.com It would display unique signals for each carbon atom, with the carbons attached to the chlorine and the carbons at the junction of the two ring systems having characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic rings, C=C stretching vibrations within the aromatic systems, and a characteristic band for the C-Cl stretching vibration. nasa.govresearchgate.net The pattern of out-of-plane C-H bending vibrations can also provide information about the substitution pattern on the aromatic rings. researchgate.net
| Spectroscopic Technique | Expected Signatures |
|---|---|
| ¹H NMR | Multiple signals in the aromatic region (approx. 7.0-8.5 ppm), showing complex splitting patterns due to proton-proton coupling. |
| ¹³C NMR | Distinct signals for all aromatic carbons. The carbon bearing the chlorine atom would be shifted due to the electronegativity of Cl. Quaternary carbons would also be identifiable. |
| IR Spectroscopy | Aromatic C-H stretching (approx. 3100-3000 cm⁻¹), aromatic C=C stretching (approx. 1600-1450 cm⁻¹), C-Cl stretching (approx. 800-600 cm⁻¹), and out-of-plane C-H bending bands. |
Relationship between Structure and Azo Dye/Pigment Characteristics (for relevant derivatives)
While this compound is not itself a dye, its structural framework is relevant to the field of azo dyes. Naphthalene derivatives are common components in the synthesis of azo dyes, which are characterized by the -N=N- linkage connecting two aromatic systems. nih.gov
Should an amino derivative of this compound be synthesized, it could serve as a diazo component or a coupling component in the production of an azo dye. nih.gov The resulting dye's properties would be influenced by the parent structure:
Color: The extended π-system of the naphthalene ring, combined with the electronic effects of the chlorophenyl group, would determine the dye's absorption maximum (λmax) and thus its color. nih.gov The presence of the naphthalene moiety generally leads to a bathochromic (red) shift compared to benzene-based dyes due to the more extended conjugation. icrc.ac.ir
Fastness Properties: The molecular size, planarity, and presence of substituents affect the dye's affinity for fabrics and its resistance to fading from light, washing, and rubbing. icrc.ac.ir The relatively large and rigid structure of the this compound moiety could contribute positively to these properties.
Solvatochromism: Naphthalene-based azo dyes often exhibit solvatochromism, where their color changes depending on the polarity of the solvent. icrc.ac.ir This behavior is linked to changes in the electronic distribution in the ground and excited states, which would be influenced by the permanent dipole moment introduced by the chloro-substituent.
| Property | Predicted Influence |
|---|---|
| Color (λmax) | The extended conjugation of the naphthalene system would likely result in dyes absorbing at longer wavelengths (bathochromic shift) compared to simpler benzene analogues. icrc.ac.ir |
| Light Fastness | The rigid aromatic structure may contribute to good light fastness. |
| Dyeing Performance | The molecular size and shape would influence the dye's ability to penetrate and bind to textile fibers. icrc.ac.ir |
Structure-Photoactivity Relationships
The photophysical and photochemical behavior of this compound is governed by its aromatic structure. Naphthalene itself is a well-known fluorophore, and its derivatives often exhibit interesting photophysical properties. nih.govresearchgate.net
Absorption and Emission: The compound is expected to absorb UV light, leading to electronic transitions within the π-system. nih.gov Upon relaxation, it may exhibit fluorescence. The absorption and emission wavelengths would be red-shifted compared to unsubstituted naphthalene due to the extended conjugation provided by the phenyl group. nih.gov The non-planar geometry caused by the ortho-chloro substituent could, however, decrease the fluorescence quantum yield by providing non-radiative decay pathways.
Intersystem Crossing: The presence of the heavy chlorine atom can enhance the rate of intersystem crossing (ISC) from the singlet excited state to the triplet excited state. This "heavy-atom effect" could potentially lead to observable phosphorescence at low temperatures or make the compound a candidate for applications in photodynamic therapy or as a triplet sensitizer.
Photocatalysis: Naphthalene derivatives can be subject to photocatalytic degradation. mdpi.com Studies have shown that naphthalene can be used in photocatalytic hydrogen production, where it acts as a sacrificial electron donor. mdpi.com The specific substitution pattern and electronic properties of this compound would influence its efficiency and degradation pathway in such processes.
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more efficient, sustainable, and cost-effective methods for synthesizing 2-(2-Chlorophenyl)naphthalene and its derivatives. While traditional cross-coupling reactions are effective, they often rely on expensive catalysts and harsh conditions.
Green Chemistry Approaches : A primary goal is the adoption of green chemistry principles. This includes the use of aqueous media for Suzuki-Miyaura coupling reactions, which are powerful for forming the C-C bond between the naphthalene (B1677914) and phenyl rings. kaust.edu.saacs.org The development of recyclable nanocatalysts, such as palladium-based nanoparticles, could further enhance the sustainability of these processes by allowing for catalyst reuse over multiple cycles with minimal loss in activity. nih.gov
C-H Bond Functionalization : A more advanced and atom-economical strategy involves the direct C-H arylation of naphthalene. nih.govnih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials (like bromo- or boronic acid-substituted naphthalenes), reducing the number of synthetic steps and associated waste. princeton.edu Future work could focus on achieving high regioselectivity to specifically target the C-2 position of the naphthalene core for arylation with 1-chloro-2-iodobenzene or a related precursor. nih.gov
The table below summarizes potential sustainable synthetic strategies.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Strategy | Advantages | Key Research Challenge |
|---|---|---|
| Aqueous Suzuki-Miyaura Coupling | Uses water as a green solvent, mild conditions. kaust.edu.saorgchemres.org | Catalyst stability and recovery in aqueous systems. |
| Recyclable Nanocatalysis | High efficiency, catalyst can be reused for multiple cycles. nih.gov | Preventing nanoparticle aggregation and leaching. |
| Direct C-H Arylation | High atom economy, fewer synthetic steps, reduced waste. nih.govnih.gov | Achieving high regioselectivity at the C-2 position of naphthalene. |
Exploration of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Understanding the formation, properties, and interactions of this compound in various environments requires sophisticated analytical techniques. Future research will benefit from the application of advanced spectroscopic and imaging methods.
Real-Time Reaction Monitoring : Techniques like in-situ UV-Vis and EPR spectroscopy could be employed to monitor the progress of synthetic reactions, such as C-H activation pathways, providing valuable mechanistic insights. researchgate.net This allows for precise control over reaction conditions to optimize yield and minimize byproducts.
Fluorescence-Based Imaging : Naphthalene derivatives are known for their fluorescent properties. nih.govresearchgate.net Future studies could explore the functionalization of the this compound scaffold to create fluorescent probes. nih.gov Advanced techniques like two-photon fluorescence microscopy could then be used for high-resolution imaging in complex biological or material systems.
Mass Spectrometry Imaging : Matrix-assisted laser desorption/ionization (MALDI) imaging is a powerful tool for mapping the spatial distribution of molecules within a sample. wikipedia.org This could be applied to study the integration and distribution of this compound-based materials in thin films or composite structures.
Application of Machine Learning and Artificial Intelligence in Predictive Chemistry and Materials Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. These computational tools can accelerate the discovery and optimization of molecules like this compound for specific applications.
Predictive Modeling : AI algorithms can be trained on large datasets to predict the physicochemical and optoelectronic properties of novel derivatives. By systematically modifying the core structure of this compound in silico (e.g., adding different functional groups), ML models can rapidly screen vast chemical spaces to identify candidates with desired characteristics, such as specific HOMO-LUMO gaps for semiconductor applications. acs.org
Synthesis Planning : Retrosynthesis software powered by AI can propose novel and efficient synthetic routes. By analyzing known reactions, these tools can suggest optimal reaction conditions and catalysts, reducing the amount of empirical experimentation required.
Materials Discovery : AI can guide the design of new materials by predicting how molecular structure influences macroscopic properties. For this compound, this could involve predicting crystal packing, charge transport mobility, or liquid crystalline behavior, thereby fast-tracking its development for electronic devices.
Emerging Catalytic Roles and Asymmetric Catalysis
The biaryl structure of this compound makes it an intriguing candidate for applications in catalysis, particularly in the synthesis of chiral molecules.
Atropisomeric Ligands : Hindered rotation around the C-C single bond connecting the naphthalene and chlorophenyl rings can give rise to stable, non-interconverting rotational isomers known as atropisomers. nih.gov If these atropisomers can be resolved or synthesized selectively, they represent a form of axial chirality. longdom.org Functionalizing these atropisomers with coordinating groups (e.g., phosphines or amines) could yield novel P,N ligands for asymmetric catalysis. nih.gov
Dynamic Kinetic Resolution : Research could focus on the dynamic kinetic resolution (DKR) of racemic biaryl precursors to selectively synthesize one atropisomer of a this compound derivative. nih.govrsc.org This involves using a chiral catalyst that selectively reacts with one of the rapidly interconverting atropisomers, leading to an enantioenriched product. nih.gov
Organocatalysis : Derivatives of this compound could be designed to act as organocatalysts. The defined three-dimensional structure of an atropisomerically pure derivative could create a chiral environment capable of inducing stereoselectivity in a variety of organic transformations. mdpi.comacs.org
Integration into Advanced Materials Science (e.g., Optoelectronic Materials, Organic Semiconductors, Sensors)
The rigid, planar naphthalene core combined with the electronically distinct chlorophenyl substituent provides a strong foundation for developing advanced materials.
Organic Semiconductors : Naphthalene-based compounds have been investigated as n-type organic semiconductors. mdpi.com The introduction of a chlorine atom, an electron-withdrawing group, can modulate the electronic properties of the molecule, potentially enhancing its performance in organic field-effect transistors (OFETs). acs.org Future work would involve synthesizing derivatives and evaluating their charge transport properties in thin-film devices.
Liquid Crystals : The rigid, anisotropic shape of this compound is conducive to the formation of liquid crystalline phases. oup.comoup.comresearchgate.net By attaching flexible alkyl or alkoxy chains to the naphthalene core, it may be possible to design novel thermotropic liquid crystals with unique phase behaviors and potential applications in display technologies. rsc.org
Fluorescent Sensors : Biaryl fluorophores can act as chemosensors where binding to an analyte restricts the conformation of the molecule, leading to a change in fluorescence emission. acs.orgresearchgate.netnih.gov Derivatives of this compound could be designed with specific binding sites to selectively detect metal ions or other small molecules through a "turn-on" fluorescence mechanism. figshare.comfigshare.com
The table below outlines potential material applications and the key structural features that enable them.
Table 2: Potential Applications in Materials Science
| Application Area | Key Molecular Feature(s) | Prospective Research Goal |
|---|---|---|
| Organic Semiconductors | Rigid π-conjugated naphthalene core, electron-withdrawing chloro-substituent. mdpi.com | Tune HOMO/LUMO levels for efficient charge transport in OFETs. |
| Liquid Crystals | Anisotropic molecular shape. oup.comoup.com | Synthesize derivatives with specific mesophases (e.g., nematic, columnar). |
| Fluorescent Sensors | Biaryl structure allowing conformational flexibility, inherent fluorescence of naphthalene. acs.orgresearchgate.net | Design sensors with high selectivity and sensitivity for specific analytes. |
Design of Novel Supramolecular Architectures with Tunable Properties
Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The structure of this compound offers specific features that can be exploited for the rational design of self-assembling systems.
Halogen Bonding : The chlorine atom on the phenyl ring can act as a halogen bond donor. Halogen bonding is a highly directional and tunable non-covalent interaction that can be used to guide the assembly of molecules into predictable one-, two-, or three-dimensional architectures. nih.govresearchgate.net This could be used to construct co-crystals with specific packing arrangements and physical properties.
π-π Stacking : The electron-rich naphthalene system can participate in π-π stacking interactions. The interplay between halogen bonding and π-stacking could lead to complex and functional supramolecular structures.
Host-Guest Chemistry : Functionalized derivatives could be designed to form macrocycles or cages capable of encapsulating guest molecules. The properties of such host-guest systems could be tuned by altering the electronic nature of the aromatic cavity or by external stimuli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
